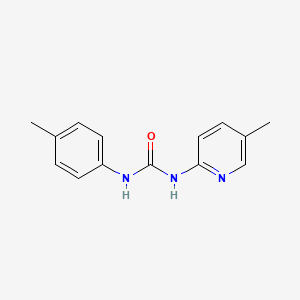
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPMPU and is a white crystalline solid with a molecular formula of C14H14N2O.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. The compound inhibits the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and ultimately causing damage to the plant cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and development of plants by disrupting their normal physiological processes. MPMPU has also been found to have potential applications in the treatment of certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high selectivity towards certain weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential area of research is the development of more selective herbicides based on the structure of MPMPU. Another area of research is the development of new applications for this compound in the treatment of various diseases, such as cancer. Additionally, further studies are needed to investigate the potential environmental impact of using this compound as a herbicide.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate and 5-methyl-2-pyridinylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a herbicide. MPMPU has been found to be effective against various weeds and has the potential to be used as a selective herbicide.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-6-12(7-4-10)16-14(18)17-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSZMQJFTURAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
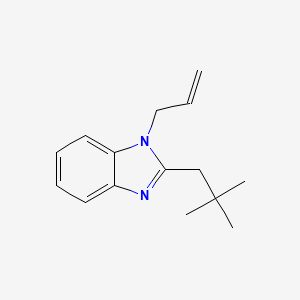
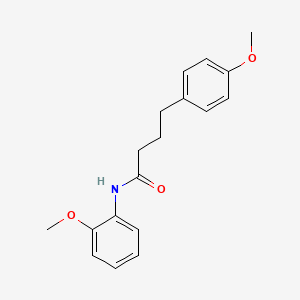
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

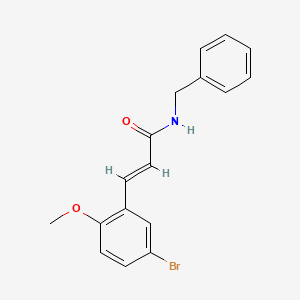
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)

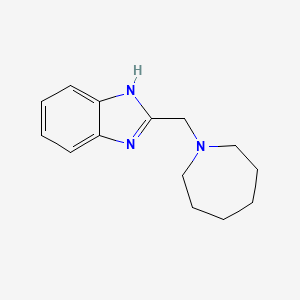
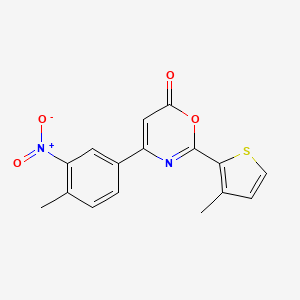
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)